molecular formula C49H76O19 B191685 Lanatoside A CAS No. 17575-20-1

Lanatoside A

Cat. No.: B191685
CAS No.: 17575-20-1
M. Wt: 969.1 g/mol
InChI Key: YFGQJKBUXPKSAW-UHFFFAOYSA-N
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Description

Lanatoside A is a cardiac glycoside derived from Digitalis lanata, a plant species historically used to treat heart conditions. Cardiac glycosides function by inhibiting the Na⁺/K⁺-ATPase pump (ATP1A), increasing intracellular calcium concentrations, and enhancing myocardial contractility . Lanatoside C, the most studied congener, contains a trisaccharide chain (three sugar units: glucose, digitoxose, and acetyl-digitoxose), whereas this compound likely has a distinct sugar configuration or acetylation pattern .

Properties

IUPAC Name

[6-[4-hydroxy-6-[4-hydroxy-6-[[14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H76O19/c1-22-43(66-38-18-33(53)44(23(2)61-38)67-39-19-34(63-25(4)51)45(24(3)62-39)68-46-42(57)41(56)40(55)35(20-50)65-46)32(52)17-37(60-22)64-28-9-12-47(5)27(16-28)7-8-31-30(47)10-13-48(6)29(11-14-49(31,48)58)26-15-36(54)59-21-26/h15,22-24,27-35,37-46,50,52-53,55-58H,7-14,16-21H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGQJKBUXPKSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H76O19
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860207
Record name 3-{[Hexopyranosyl-(1->4)-3-O-acetyl-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl]oxy}-14-hydroxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

969.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17575-20-1
Record name Lanatoside A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7532
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lanatoside A can be synthesized through a series of chemical reactions involving the glycosylation of digoxigenin with specific sugar moieties. The process typically involves the use of protective groups to ensure selective reactions at desired positions. The glycosylation reaction is often carried out under acidic or basic conditions, depending on the specific reagents used.

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the leaves of Digitalis lanata. The leaves are harvested, dried, and subjected to a series of extraction and purification steps to isolate this compound. The purified compound is then crystallized from solvents such as methanol or ethanol to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Lanatoside A undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activities.

    Reduction: Reduction reactions can modify the glycosidic bonds or the steroid nucleus, leading to different analogs.

    Substitution: Substitution reactions can occur at the sugar moiety or the steroid nucleus, resulting in the formation of new compounds with potentially different pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various glycoside derivatives and modified steroid compounds, which can be further studied for their pharmacological activities.

Scientific Research Applications

Lanatoside A has a wide range of scientific research applications:

Mechanism of Action

Lanatoside A exerts its effects by inhibiting the sodium-potassium ATPase pump in cardiac cells. This inhibition leads to an increase in intracellular sodium levels, which in turn causes an increase in intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac contractility, making this compound effective in treating heart failure. Additionally, this compound can modulate various signaling pathways, including those involved in apoptosis and cell proliferation .

Comparison with Similar Compounds

Structural Differences

Cardiac glycosides share a common steroid-like aglycone (genin) core but vary in attached sugar moieties and hydroxyl/acetyl groups, influencing solubility, bioavailability, and potency. Key comparisons include:

Compound Core Structure Sugar Units Key Modifications
Lanatoside A Digitoxigenin (presumed) Likely 1-2 digitoxose units Limited data; differs in acetylation?
Lanatoside C Digitoxigenin Glucose + 2 acetyl-digitoxose Acetylated trisaccharide chain
Digoxin Digitoxigenin 3 digitoxose units Deacetylated derivative of Lanatoside C
Digitoxin Digitoxigenin 3 digitoxose units No hydroxyl group at C12
Ouabain Ouabagenin Rhamnose Highly polar due to hydroxyl groups

Structural Impact :

  • Lanatoside C vs. Digoxin : Lanatoside C has 8 more carbon atoms and 6 more oxygen atoms than Digoxin, forming an extra benzenehexol ring and ester group . Deacetylation converts Lanatoside C to Digoxin, altering pharmacokinetics (e.g., faster metabolism for Digoxin) .
  • Digitoxin vs. Digoxin : The absence of a hydroxyl group at C12 in Digitoxin increases lipophilicity, prolonging its half-life compared to Digoxin .

Pharmacokinetic and Pharmacodynamic Profiles

Metabolism and Distribution :
  • Lanatoside C : Rapidly metabolized to Digoxin in vivo; cardioactive metabolites detected in the heart, liver, and blood .
  • Digitoxin : Metabolized to digoxigenin in the liver; accumulates in tissues due to high lipid solubility .
  • Digoxin : Shorter half-life than Digitoxin; primarily excreted renally .
Mechanistic Similarities :

All cardiac glycosides inhibit ATP1A, but differences in sugar moieties modulate binding affinity and tissue distribution:

  • Q-T Interval Shortening : Lanatoside C, Digoxin, Digitoxin, and Ouabain exhibit similar effects on cardiac electrophysiology, proportional to their concentrations .
  • Anticancer Activity : Lanatoside C induces G2/M cell cycle arrest and apoptosis via PKCδ activation and inhibition of MAPK/Wnt/JAK-STAT pathways . Structural analogs like Digoxin may share these properties but with varying potency .

Clinical and Experimental Findings

Cardiovascular Effects :
  • Lanatoside C and Digoxin are interchangeable in clinical settings due to shared metabolites, but Lanatoside C requires deacetylation for activation .
  • Toxicity : Digitoxin’s lipophilicity increases central nervous system toxicity risk, whereas Lanatoside C and Digoxin have narrower therapeutic windows due to renal excretion .

Q & A

Q. What are the key structural features distinguishing Lanatoside A from other Digitalis glycosides?

this compound is characterized by a sugar moiety attached to the aglycone core, specifically with R=R2=H and R3=Gl-AcDx-Dx-Dx substitutions (where Gl=glucose, AcDx=acetyl-digitoxose, Dx=digitoxose). This distinguishes it from Lanatosides B (R=OH) and C (R2=OH), which have hydroxyl substitutions at different positions on the aglycone . Structural identification can be achieved via reversed-phase HPLC with acetonitrile-water gradients and validated using TLC with chloroform-methanol-water (80:20:2.5) as the developing solvent .

Q. What validated methods exist for quantifying this compound in plant extracts?

High-performance liquid chromatography (HPLC) with an internal standard method is widely used. A validated protocol involves:

  • Extraction using ethanol-chloroform (2:1) via ultrasonication.
  • Purification via Sep-Pak cartridges (silica gel and ODS-bonded gel).
  • Separation using acetonitrile-water (96:4) mobile phase, achieving linear calibration (10–70 µg for this compound, r=0.997) and low intra-/inter-assay variability (<3%) .

Q. How can researchers ensure specificity when isolating this compound from co-occurring compounds in Digitalis lanata?

Co-extracted constituents (e.g., Lanatoside C) can interfere with quantification. To mitigate this:

  • Use acetonitrile-water (96:4) instead of (9:1) to resolve overlapping peaks.
  • Confirm purity via TLC (normal-phase RF 0.46 for this compound vs. 0.39 for Lanatoside C) .

Advanced Research Questions

Q. What experimental designs are recommended to investigate this compound’s modulation of signaling pathways (e.g., Wnt, JAK-STAT)?

Lanatoside C, a structural analog, attenuates MAPK, Wnt, and JAK-STAT pathways in cancer models . For this compound:

  • Pathway Analysis : Use luciferase reporter assays (e.g., TOPFlash for Wnt/β-catenin) and Western blotting for phosphorylated STAT3 or ERK.
  • Dose Optimization : Conduct dose-response studies (e.g., 0.25–1 µM) to identify thresholds for G2/M arrest or apoptosis .
  • Structural Cross-Validation : Compare binding affinities with Lanatoside C via molecular docking, focusing on conserved residues in pathway regulators (e.g., GSK-3β, STAT3) .

Q. How can researchers resolve contradictions in this compound’s role in autophagy versus apoptosis?

Studies on Lanatoside C suggest autophagy is a downstream effect but not a primary death mechanism . To clarify this compound’s role:

  • Inhibitor Screens : Combine with autophagy inhibitors (e.g., 3-MA) or siRNA targeting Beclin-1 to assess viability changes.
  • ATP/MMP Monitoring : Measure ATP depletion and mitochondrial membrane potential (MMP) loss via JC-1 staining to distinguish necroptosis from apoptosis .
  • Caspase Activation Assays : Use pan-caspase inhibitors (Z-VAD-FMK) to test caspase dependency .

Q. What strategies are effective for analyzing this compound’s antiviral mechanisms against RNA viruses?

Lanatoside C inhibits dengue virus replication by targeting early stages (e.g., RNA synthesis). For this compound:

  • Time-of-Addition Assays : Add this compound at different infection stages (pre-/post-entry) to pinpoint antiviral phases.
  • Plaque Reduction Neutralization Tests (PRNT) : Quantify viral titer reduction across serotypes .
  • Proteomics : Identify host factors (e.g., viral entry receptors) modulated by this compound via LC-MS/MS .

Q. How can researchers address variability in this compound’s cytotoxicity across cell lines?

Cell-type-specific responses may arise from differences in membrane transporters (e.g., Na+/K+-ATPase isoforms). Recommended approaches:

  • Isoform Profiling : Use qPCR or flow cytometry to correlate transporter expression with IC50 values.
  • CRISPR Knockouts : Generate cell lines lacking specific transporters to assess this compound uptake dependency .

Methodological Considerations

Q. What statistical frameworks are suitable for dose-response studies of this compound?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., log(inhibitor) vs. response in GraphPad Prism).
  • Synergy Analysis : Use Chou-Talalay combination indices for studies with TRAIL or other apoptosis inducers .

Q. How can researchers validate the specificity of this compound’s interactions with signaling proteins?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics with recombinant proteins (e.g., PI3K, STAT3).
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts post-treatment .

Data Interpretation Guidelines

  • Contradictory Results : Discrepancies in autophagy/apoptosis outcomes may stem from cell line-specific death thresholds. Always pair mechanistic studies with viability assays (e.g., Gluc expression for real-time monitoring) .
  • Cross-Referencing Analog Data : Extrapolate cautiously from Lanatoside C studies by verifying structural conservation of target-binding domains .

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